

Physicochemical properties of sitagliptin monohydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sitagliptin monohydrate*

Cat. No.: *B8022744*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Sitagliptin Monohydrate**

Foreword: The Science of a Salt Form

In modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus, is a prime example of this principle.[\[1\]](#) [\[2\]](#)[\[3\]](#) While the free base possesses the desired pharmacological activity, its physicochemical properties are suboptimal for a robust oral solid dosage form. The commercially successful product, Januvia®, utilizes sitagliptin phosphate monohydrate, a crystalline salt form engineered for enhanced stability and consistent performance.[\[1\]](#)[\[2\]](#)[\[4\]](#)

This guide provides a comprehensive exploration of the core physicochemical properties of sitagliptin phosphate monohydrate ($C_{16}H_{15}F_6N_5O \cdot H_3PO_4 \cdot H_2O$; MW: 523.32 g/mol).[\[4\]](#)[\[5\]](#)[\[6\]](#) We will delve into its solid-state characteristics, solubility profile, spectroscopic signature, and stability, explaining not just the "what" but the "why" behind the experimental choices and the implications of the results for researchers, formulation scientists, and quality control analysts.

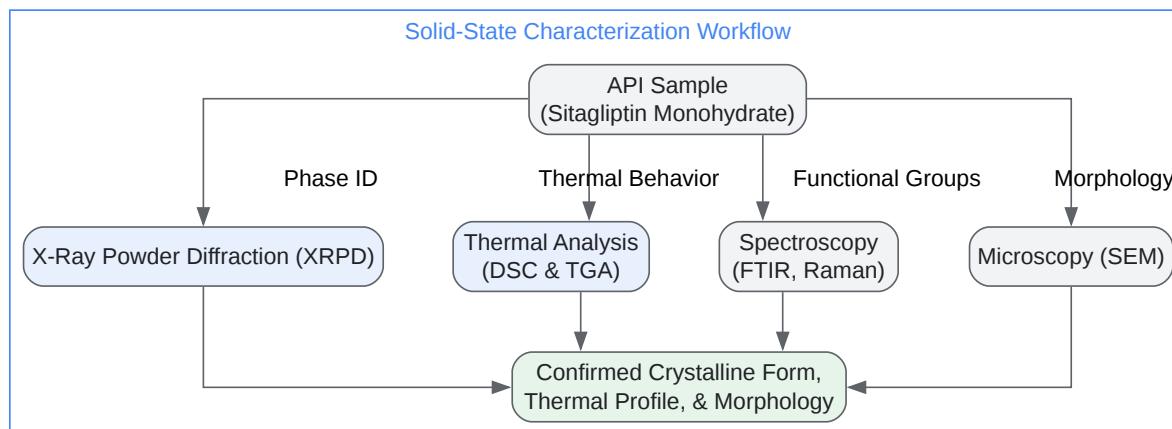
Solid-State Characterization: The Crystalline Foundation

The arrangement of molecules in a solid state dictates many of an API's bulk properties. For sitagliptin phosphate monohydrate, a thorough understanding of its crystal structure is paramount. It is described as a white to off-white, crystalline, and non-hygroscopic powder, a crucial attribute for moisture-sensitive formulations.[4][7]

Crystal Structure and Morphology

Synchrotron X-ray powder diffraction data has elegantly elucidated the crystal structure of sitagliptin phosphate monohydrate.[3][8] It crystallizes in the orthorhombic system with the space group $P2_12_12_1$, a structure characterized by three unequal axes at 90° angles.[3][8]

The intricate arrangement reveals a folded sitagliptin cation, with its two planar portions roughly parallel.[3][8] A robust, two-dimensional network is formed by strong hydrogen bonds between the ammonium group of the sitagliptin cation, the dihydrogen phosphate anion, and the integral water molecule.[3][8] This stable, ordered lattice is fundamental to the compound's overall stability. Microscopically, these crystals often present as flat, thin plates (a platy habit).[2]


X-Ray Powder Diffraction (XRPD): The Crystalline Fingerprint

Causality: XRPD is the definitive technique for identifying the specific crystalline form of a pharmaceutical solid. Each crystal lattice diffracts X-rays at unique angles, creating a "fingerprint" that can distinguish between different polymorphs, solvates, or hydrates. This is critical because different solid forms can have drastically different solubilities and stabilities, impacting bioavailability.[2][4]

Sitagliptin phosphate monohydrate exhibits a characteristic XRPD pattern with major peaks at 2 θ angles of approximately 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, and 25.7° ($\pm 0.2^\circ$).[2][4][9]

- Sample Preparation: Gently grind the sitagliptin phosphate monohydrate sample using a mortar and pestle to ensure a random orientation of crystals and reduce particle size effects.
- Sample Mounting: Pack the powdered sample into a zero-background sample holder, ensuring a flat, smooth surface level with the holder's rim.
- Instrument Setup:

- Radiation Source: Copper (Cu) K α radiation ($\lambda = 1.5418 \text{ \AA}$) is standard.[10]
- Scan Range: A typical scan ranges from 2° to 40° in 2θ .[10]
- Scan Mode: Continuous scan.[10]
- Step Size: 0.05 degrees.[10]
- Scan Rate: 3 degrees/minute.[10]
- Data Acquisition: Run the scan and collect the diffraction pattern.
- Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the resulting diffractogram to a reference standard for sitagliptin phosphate monohydrate to confirm its identity and purity of form.

[Click to download full resolution via product page](#)

Workflow for physicochemical characterization of a new API form.

Thermal Analysis (DSC & TGA): Probing Thermal Stability

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques. TGA measures changes in mass as a function of temperature, precisely identifying dehydration and decomposition events. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and solid-state transitions.^[11] For a hydrate, these techniques work in tandem to confirm the presence of water and determine the compound's melting point and thermal stability.^{[2][4]}

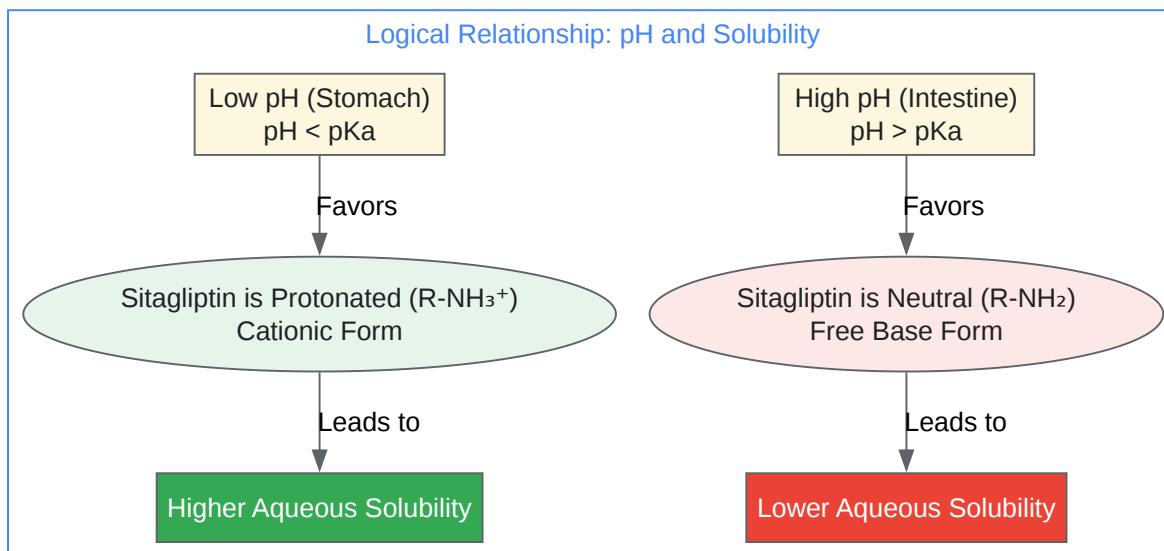
Thermal analysis of sitagliptin phosphate monohydrate reveals two key endothermic events:

- Dehydration: A broad endotherm with a peak temperature (Tpeak) around 134.43 °C corresponds to the loss of one molecule of water.^{[2][4][12]} TGA confirms a corresponding mass loss at this temperature.
- Melting: A sharp endotherm at a Tpeak of approximately 206.37 °C signifies the melting of the now anhydrous crystalline form.^{[2][4][12]}

This profile is distinct from the anhydrous form (melts at a higher temperature of ~214.92 °C) and the free base (melts at a lower temperature of ~120.29 °C), demonstrating that the phosphate monohydrate salt form provides significantly enhanced thermal stability over the free base.^{[4][12][13]}

Form	Dehydration Tpeak (°C)	Melting Tpeak (°C)	Key Insight
Sitagliptin Phosphate Monohydrate	~134.43 ^{[2][4]}	~206.37 ^{[2][4][12]}	Stable hydrate form.
Sitagliptin Phosphate Anhydrous	N/A	~214.92 ^{[2][4][12]}	Higher melting point than the monohydrate after dehydration.
Sitagliptin Base	N/A	~120.29 ^{[2][4][12]}	Significantly lower thermal stability.

- Instrument Calibration: Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy, certified weights for TGA).
- Sample Preparation: Accurately weigh 3-5 mg of sitagliptin phosphate monohydrate into an aluminum pan (for DSC, a pierced or open pan is used to allow water to escape).
- TGA Method:
 - Heat the sample from ambient temperature (~25 °C) to ~300 °C at a constant rate of 10 °C/min.[14]
 - Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
 - Record the mass loss as a function of temperature.
- DSC Method:
 - Heat the sample using the same temperature program as the TGA analysis (10 °C/min).[2]
 - Use an empty, sealed aluminum pan as a reference.
 - Record the differential heat flow as a function of temperature.
- Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration. Analyze the DSC curve to identify the peak temperatures and enthalpies of endothermic (dehydration, melting) and exothermic (decomposition) events.


Solubility Profile: A Prerequisite for Absorption

Causality: The solubility of an API is a critical determinant of its oral bioavailability. For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the surrounding aqueous fluids. The phosphate monohydrate salt form was chosen specifically to improve upon the aqueous solubility of the free base.

Sitagliptin phosphate monohydrate is described as soluble in water.[4][15] Its solubility is pH-dependent, a characteristic feature of molecules with ionizable groups.[1] With a pKa of 7.7, the primary amine group is protonated at physiological pH in the stomach and upper intestine, which enhances its aqueous solubility.[16]

Solvent	USP Solubility Classification	Quantitative Data (if available)
Water	Soluble[4][15]	69.5 mg/g at 24.5°C[5]
N,N-Dimethylformamide	Soluble[4]	-
Methanol	Slightly Soluble[4][15]	-
Ethanol	Very Slightly Soluble[4][15]	'Practically insoluble' in one study[17]
Acetone	Very Slightly Soluble[4][15]	-
Acetonitrile	Very Slightly Soluble[4][15]	'Practically insoluble' in one study[17]
Isopropanol	Insoluble[15]	-

- System Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8) and other relevant solvents.
- Sample Addition: Add an excess amount of sitagliptin phosphate monohydrate to each solution in a sealed vial. This ensures that a saturated solution is formed.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Sample Separation: Centrifuge or filter the samples (using a filter that does not adsorb the drug) to separate the undissolved solid from the saturated solution.
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of sitagliptin using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.
- Solid Phase Analysis: Recover the remaining solid and analyze it by XRPD to ensure that the solid form has not changed during the experiment. This is a critical self-validating step.

[Click to download full resolution via product page](#)

Relationship between pH and the ionization/solubility of Sitagliptin.

Spectroscopic and Analytical Properties

Causality: Spectroscopic techniques are indispensable for the qualitative identification and quantitative determination of an API. UV-Visible spectroscopy is a simple, robust method for quantification in solution, while Infrared spectroscopy provides structural information.

UV-Visible Spectroscopy

Sitagliptin exhibits a characteristic UV absorbance maximum (λ_{max}) at approximately 267 nm. [18][19] This property is the basis for many quantitative analytical methods for the drug in bulk form and in pharmaceutical preparations. Beer's law is typically obeyed in the concentration range of 2-30 $\mu\text{g}/\text{mL}$ in aqueous solvents.[19]

- Solvent Selection: Use a solvent in which sitagliptin is freely soluble and that is transparent at the analysis wavelength (e.g., water, methanol, or 0.1 N HCl).[18]

- Standard Preparation: Prepare a stock solution of sitagliptin phosphate monohydrate standard of known concentration. Create a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Prepare the test sample solution, ensuring the final concentration falls within the linear range of the calibration curve.
- Measurement: Measure the absorbance of the blank, standard solutions, and test sample solution at 267 nm using a calibrated spectrophotometer.
- Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the test sample from its absorbance using the regression equation of the curve.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of sitagliptin phosphate monohydrate. The spectrum will show characteristic absorption bands corresponding to its functional groups (e.g., N-H, C=O, C-F) and the phosphate anion. It is a primary identification test listed in pharmacopoeias, where the spectrum of the test sample is compared against that of a reference standard.^[7]

Stability Profile

Causality: The stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. The selection of the phosphate monohydrate form was driven by the need for a solid form with excellent stability under typical storage and handling conditions.

Stability Parameter	Observation	Implication
Thermal Stability	More thermostable than the free base form.[12][13]	Robustness during manufacturing processes like drying and milling.
Hygroscopicity	Non-hygroscopic.[4]	Excellent physical stability; less prone to moisture-induced degradation or changes in flow properties. Simplifies packaging requirements.
Photostability	Shows degradation under UV light exposure.[13]	Requires protection from light during storage.
pH Stability (Solution)	Relatively stable in acidic conditions; rapid degradation in strong basic conditions (e.g., 2M NaOH).[13]	Important consideration for liquid formulation development and predicting behavior in the GI tract.
Oxidative Stability	Shows degradation in the presence of strong oxidizing agents (e.g., H ₂ O ₂).[13]	Requires control of excipients to avoid peroxides and protection from oxidative stress.

Conclusion

The physicochemical properties of sitagliptin phosphate monohydrate underscore its suitability as a well-behaved active pharmaceutical ingredient for oral solid dosage forms. Its defined crystalline structure, confirmed by XRPD, provides batch-to-batch consistency. The high thermal stability, demonstrated by DSC and TGA, ensures it can withstand manufacturing stresses. Its non-hygroscopic nature and favorable aqueous solubility profile contribute to consistent dissolution and bioavailability. A comprehensive understanding and characterization of these properties, using the validated methodologies described herein, are fundamental to the successful development, manufacture, and quality control of sitagliptin-based medicines.

References

- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Powder Diffraction, 30(4), 349-356. [\[Link\]](#)
- ResearchGate. (n.d.). X-ray powder diffraction (XRPD)
- Stofella, N. C., Veiga, A., Oliveira, L. J., Zaim, M. H., & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules, 24(15), 2699. [\[Link\]](#)
- Stofella, N. C., Veiga, A., Oliveira, L. J., Zaim, M. H., & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Cambridge University Press. [\[Link\]](#)
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Research Square. (2024). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). [\[Link\]](#)
- International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences Review and Research. (2017).
- PubMed. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. [\[Link\]](#)
- U.S. Food and Drug Administration. (2017). ERTUGLIFLOZIN/SITAGLIPTIN FDC Environmental Assessment. [\[Link\]](#)
- ResearchGate. (n.d.). The DSC and TG/DTG curves of sitagliptin base form obtained with a.... [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- University of Technology. (n.d.).
- Scribd. (n.d.).
- University of Washington. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jgpt.co.in [jgpt.co.in]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. ijcsrr.org [ijcsrr.org]
- To cite this document: BenchChem. [Physicochemical properties of sitagliptin monohydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022744#physicochemical-properties-of-sitagliptin-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com